molecular formula C9H6F2N2O2 B2978426 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2248376-66-9

8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2978426
CAS No.: 2248376-66-9
M. Wt: 212.156
InChI Key: LPWACXRGKBIKCH-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group and the carboxylic acid moiety in its structure contributes to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the difluoromethyl group and the carboxylic acid functionality. Common synthetic strategies include:

Industrial Production Methods: Industrial production methods for this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often include:

    Batch Processing: Conducting reactions in large batches with controlled conditions.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Such as 2-ethyl-6-chloro imidazo[1,2-a]pyridine and other substituted imidazo[1,2-a]pyridines.

    Imidazo[4,5-c]pyridines: Another class of imidazopyridines with different substitution patterns and biological activities.

Uniqueness: 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. The carboxylic acid moiety also contributes to its solubility and potential interactions with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-(difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)6-3-5(9(14)15)4-13-2-1-12-8(6)13/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWACXRGKBIKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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